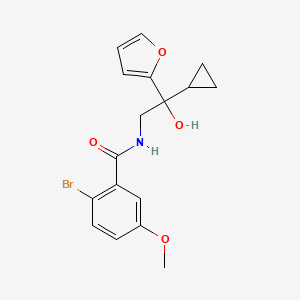

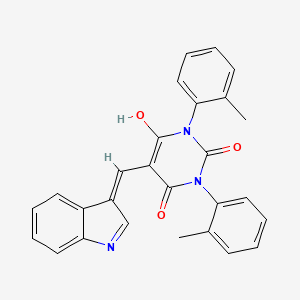

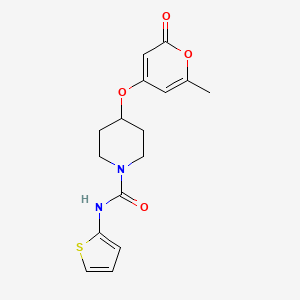

![molecular formula C14H11F3N6O2S B2571268 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1058495-62-7](/img/structure/B2571268.png)

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic system that has been synthesized and evaluated for various biological activities .

Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone have been synthesized through a three-step reaction sequence . Another study reported the synthesis of novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines using strategies of bioisosterism .Molecular Structure Analysis

The molecular structure of triazolopyrimidines has been studied using 1D and 2D NMR spectroscopy and X-ray crystallography . Tautomerism of 7-substituted 3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidines was also examined .Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For example, the substitution reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophiles resulted in the formation of the corresponding 7-substituted 3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines depend on their specific structure and substituents. The stereochemistry and relative configurations of synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Scientific Research Applications

Synthesis and Potential Applications in Drug Discovery

The chemical compound , due to its complex structure, is not directly referenced in the available literature. However, similar compounds, particularly those involving triazolopyrimidin and related heterocyclic scaffolds, have been extensively studied for their potential applications in drug discovery and development. For instance, triazolopyrimidine derivatives have been explored for their antiasthma properties, showcasing the mediator release inhibition in human basophil histamine release assays (Medwid et al., 1990). This highlights the utility of such compounds in respiratory disorder treatments.

Amplifiers of Phleomycin in Antimicrobial Research

Further research into triazolopyrimidine analogues has identified their roles as amplifiers of phleomycin, demonstrating significant activity against E. coli. This suggests a potential application in enhancing the efficacy of existing antimicrobial agents, making these compounds valuable in the fight against bacterial resistance (Brown et al., 1978).

Development of Selective Radioligands for Imaging

In the realm of diagnostic imaging, specifically positron emission tomography (PET), derivatives of triazolopyrimidine, such as those related to the compound , have been developed as selective radioligands. These compounds are synthesized for imaging translocator proteins (18 kDa), showcasing their significant role in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial and Antitumor Activities

Compounds incorporating triazolopyrimidine structures have been evaluated for their antimicrobial and antitumor activities. Such studies have generated promising results, indicating the potential for these compounds to contribute to the development of new therapeutic agents targeting various forms of cancer and microbial infections (El-Bendary et al., 1998).

Future Directions

The triazolopyrimidine core is a promising scaffold in medicinal chemistry, and future research could focus on the design and synthesis of novel derivatives with improved biological activities. The antiproliferative activities of some compounds against human cancer cell lines have been tested , suggesting potential applications in cancer therapy.

Mechanism of Action

Target of Action

The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has been found to target the Lysine specific demethylase 1 (LSD1) enzyme . LSD1 plays a pivotal role in regulating lysine methylation , a process that is crucial for gene expression and protein function.

Mode of Action

The compound interacts with LSD1, inhibiting its activity . Docking studies have indicated that a hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for the improved activity of this series .

Biochemical Pathways

By inhibiting LSD1, the compound affects the lysine methylation pathway . This can lead to changes in gene expression and protein function, which can have downstream effects on various cellular processes.

Pharmacokinetics

Its inhibition of lsd1 is reversible , which suggests that it may be metabolized and excreted, affecting its bioavailability.

Result of Action

The inhibition of LSD1 by this compound can lead to significant changes in cellular processes. For instance, it has been reported that when MGC-803 cells were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .

Biochemical Analysis

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N6O2S/c1-23-12-11(21-22-23)13(19-7-18-12)26-6-10(24)20-8-2-4-9(5-3-8)25-14(15,16)17/h2-5,7H,6H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHGNMGIPXSHKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

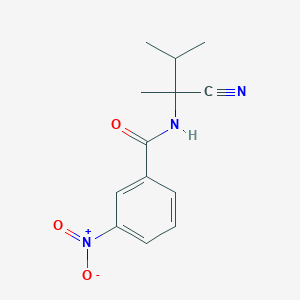

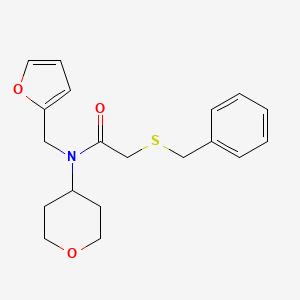

![6-(Morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2571197.png)

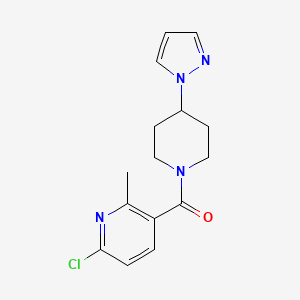

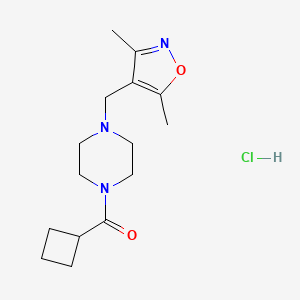

![1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2571198.png)

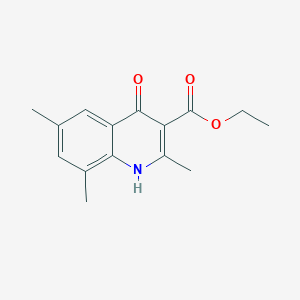

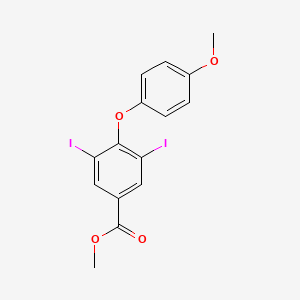

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2571199.png)

![9-ethyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571202.png)